Lipophilicity Gain Over 5-Methylquinoline
The introduction of the 8-fluoro substituent significantly increases the compound's calculated LogP compared to the non-fluorinated parent, 5-methylquinoline. This increase in lipophilicity is a critical factor for optimizing the permeability and bioavailability of drug candidates derived from this scaffold .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 |
| Comparator Or Baseline | 5-Methylquinoline (CAS 7661-55-4): Predicted LogP ≈ 2.25 (non-fluorinated parent analog). |
| Quantified Difference | ΔLogP ≈ +0.43 (increase in lipophilicity) |
| Conditions | In silico prediction (Leyan database / standard algorithms) . |
Why This Matters
A higher LogP improves passive membrane permeability, making 8-fluoro-5-methylquinoline a more suitable starting point for designing CNS-penetrant or intracellular-targeting compounds compared to its non-fluorinated analog.
